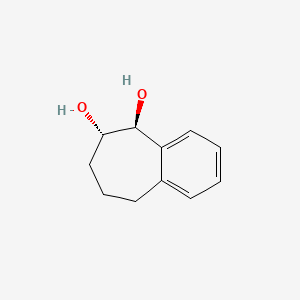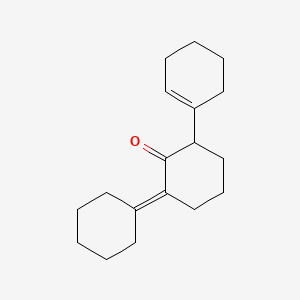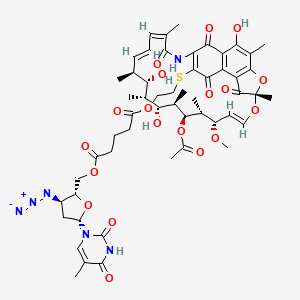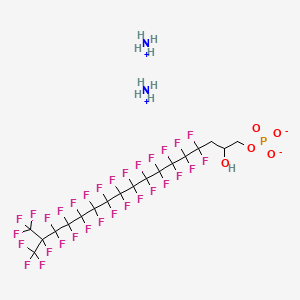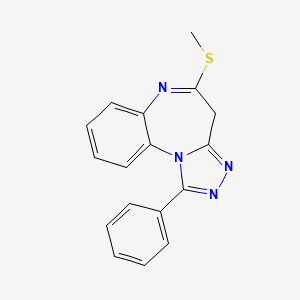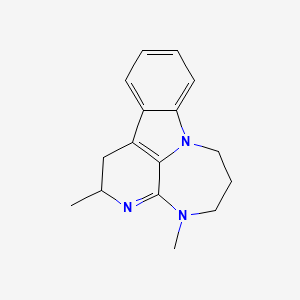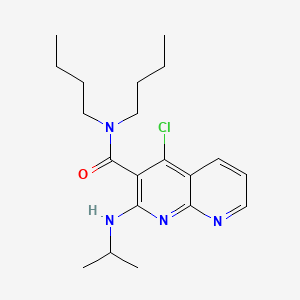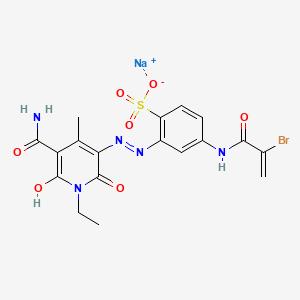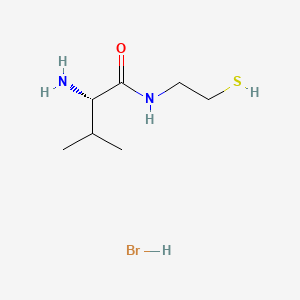
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- est un composé chimique avec une stéréochimie spécifique désignée par la configuration (S)-. Ce composé est connu pour sa structure unique, qui comprend un groupe amide, un groupe amino et un groupe mercaptoéthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- implique généralement plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Matière de départ : La synthèse commence par la sélection de matières de départ appropriées, telles que l’acide 3-méthylbutanoïque et la 2-mercaptoéthylamine.
Réaction d’amidation : Le groupe acide carboxylique de l’acide 3-méthylbutanoïque est converti en un groupe amide par une réaction d’amidation avec la 2-mercaptoéthylamine.
Bromation : L’amide résultant est ensuite traité avec de l’acide bromhydrique pour former le sel monohydrobromure.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de paramètres tels que la température, la pression et le temps de réaction. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe mercaptoéthyl peut être oxydé pour former des disulfures ou des acides sulfoniques.
Réduction : Le groupe amide peut être réduit pour former des amines.
Substitution : Le groupe amino peut participer à des réactions de substitution pour former des dérivés.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Disulfures ou acides sulfoniques.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des mécanismes enzymatiques et des interactions protéiques en raison de ses groupes fonctionnels.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Butanamide, 2-amino-N-(2-mercaptoethyl)-3-methyl-, monohydrobromide, (S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- implique son interaction avec les cibles moléculaires par l’intermédiaire de ses groupes fonctionnels. Le groupe amino peut former des liaisons hydrogène, le groupe mercaptoéthyl peut participer à des réactions d’échange thiol-disulfure et le groupe amide peut participer à des liaisons hydrogène et des interactions dipôle-dipôle. Ces interactions permettent au composé de moduler les voies biologiques et les activités enzymatiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl- : La version non bromée du composé.
Pentanamide, 2-amino-N-(2-mercaptoéthyl)-4-méthyl- : Un composé similaire avec un carbone supplémentaire dans le squelette.
Dérivés de la thiéno[3,2-d]pyrimidine : Composés avec des groupes fonctionnels similaires mais des structures centrales différentes.
Unicité
Butanamide, 2-amino-N-(2-mercaptoéthyl)-3-méthyl-, monohydrobromure, (S)- est unique en raison de sa stéréochimie spécifique et de la présence du sel monohydrobromure, ce qui peut influencer sa solubilité et sa réactivité. Cette unicité en fait un composé précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Numéro CAS |
120626-97-3 |
|---|---|
Formule moléculaire |
C7H17BrN2OS |
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-N-(2-sulfanylethyl)butanamide;hydrobromide |
InChI |
InChI=1S/C7H16N2OS.BrH/c1-5(2)6(8)7(10)9-3-4-11;/h5-6,11H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1 |
Clé InChI |
PTXTVQJDZLTZLX-RGMNGODLSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCCS)N.Br |
SMILES canonique |
CC(C)C(C(=O)NCCS)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


